molecular formula C20H24N4O3 B2438865 N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034472-43-8

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2438865
CAS No.: 2034472-43-8
M. Wt: 368.437
InChI Key: CVAGCBHJESREGM-UHFFFAOYSA-N
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Description

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core linked to a piperidine ring, which is further connected to a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dimethylpyrimidine Group: The dimethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a dimethylpyrimidine derivative.

    Formation of the Benzamide Core: The final step involves the coupling of the piperidine-dimethylpyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups onto the dimethylpyrimidine ring.

Scientific Research Applications

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The dimethylpyrimidine moiety may play a crucial role in binding to the active site of the target, while the piperidine and benzamide groups contribute to the overall stability and specificity of the interaction. This can lead to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

    Pyrimidine Derivatives: Compounds with similar pyrimidine moieties, such as 2,6-dimethylpyrimidine derivatives, exhibit comparable chemical reactivity and biological activity.

Uniqueness

  • The unique combination of the benzamide core, piperidine ring, and dimethylpyrimidine moiety in this compound distinguishes it from other compounds. This specific arrangement of functional groups contributes to its distinct chemical properties and potential applications in various fields.

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-12-18(23-15(2)22-14)27-17-8-10-24(11-9-17)19(25)13-21-20(26)16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAGCBHJESREGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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